Cas no 226228-88-2 (N-[2-[(1-Benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide)
N-[2-[(1-Benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide Chemical and Physical Properties
Names and Identifiers
-
- Benzamide,N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)-
- Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)-
- (R)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide
- (S)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide
- N-[2-[(1-Benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
- SCHEMBL744991
- AKOS037650523
- C12884
- CS-14924
- N-(2-{[(3R)-1-benzylpyrrolidin-3-yl]amino]-2-oxoethyl)-3-(trifluoromethyl)benzamide
- N-(2-{[(3R)-1-benzylpyrrolidin-3-yl]amino}-2-oxoethyl)-3-(trifluoromethyl)benzamide
- BDBM50375720
- N-[2-[[(3R)-1-benzylpyrrolidin-3-yl]amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
- CHEMBL410829
- CS-M3180
- BJA22888
- 226228-88-2
-
- MDL: MFCD29472322
- Inchi: 1S/C21H22F3N3O2/c22-21(23,24)17-8-4-7-16(11-17)20(29)25-12-19(28)26-18-9-10-27(14-18)13-15-5-2-1-3-6-15/h1-8,11,18H,9-10,12-14H2,(H,25,29)(H,26,28)/t18-/m1/s1
- InChI Key: FAAVOKBSFIJHRY-GOSISDBHSA-N
- SMILES: FC(C1=CC=CC(=C1)C(NCC(N[C@H]1CN(CC2C=CC=CC=2)CC1)=O)=O)(F)F
Computed Properties
- Exact Mass: 405.16656
- Monoisotopic Mass: 405.16641144g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 6
- Complexity: 564
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 61.4
- XLogP3: 3.2
Experimental Properties
- PSA: 61.44
N-[2-[(1-Benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM456367-100mg |
Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)- |
226228-88-2 | 95%+ | 100mg |
$270 | 2024-07-28 | |
| Chemenu | CM456367-250mg |
Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)- |
226228-88-2 | 95%+ | 250mg |
$450 | 2024-07-28 | |
| Chemenu | CM456367-1g |
Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)- |
226228-88-2 | 95%+ | 1g |
$900 | 2024-07-28 | |
| eNovation Chemicals LLC | D770843-100mg |
Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)- |
226228-88-2 | 98% | 100mg |
$285 | 2024-06-06 | |
| eNovation Chemicals LLC | D770843-250mg |
Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)- |
226228-88-2 | 98% | 250mg |
$465 | 2024-06-06 | |
| eNovation Chemicals LLC | D770843-1g |
Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)- |
226228-88-2 | 98% | 1g |
$910 | 2024-06-06 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061098-100mg |
(R)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide |
226228-88-2 | 98% | 100mg |
¥2457 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061098-250mg |
(R)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide |
226228-88-2 | 98% | 250mg |
¥4387 | 2023-04-14 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1061098-1g |
(R)-N-(2-((1-benzylpyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide |
226228-88-2 | 98% | 1g |
¥8189 | 2023-04-14 | |
| eNovation Chemicals LLC | D770843-250mg |
Benzamide, N-[2-oxo-2-[[(3R)-1-(phenylmethyl)-3-pyrrolidinyl]amino]ethyl]-3-(trifluoromethyl)- |
226228-88-2 | 98% | 250mg |
$465 | 2025-02-22 |
N-[2-[(1-Benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide Related Literature
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
-
Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on N-[2-[(1-Benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide
N-[2-[(1-Benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide: A Comprehensive Overview
The compound N-[2-[(1-Benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide (CAS No. 226228-88-2) is a highly specialized organic compound with significant potential in various fields, particularly in pharmaceutical and chemical research. This compound is characterized by its complex structure, which includes a benzamide group, a trifluoromethyl substituent, and a pyrrolidine ring with a benzyl substituent. These structural features contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the importance of benzamide derivatives in drug discovery, particularly in the development of inhibitors for various enzymes and receptors. The presence of the trifluoromethyl group in this compound adds electronic and steric effects, which can enhance its binding affinity to target molecules. This makes it a promising candidate for applications in medicinal chemistry, where precise control over molecular interactions is crucial.
The synthesis of N-[2-[(1-Benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide involves a series of carefully designed reactions, including amide bond formation and substitution reactions. Researchers have optimized these steps to achieve high yields and purity, ensuring the compound's suitability for advanced studies. The use of pyrrolidine rings in organic synthesis has been well-documented, and their inclusion in this compound provides additional flexibility and functionality.
One of the most exciting aspects of this compound is its potential as a bioisostere or lead compound in drug design. Bioisosteres are structural analogs that retain similar biological activity but differ chemically, allowing for the exploration of new therapeutic avenues. The combination of the benzamide group and the trifluoromethyl substituent creates a unique pharmacophore that can interact with target proteins in novel ways.
Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with various biological targets. For instance, molecular docking studies have revealed potential binding modes with kinases and other enzyme classes. These insights are valuable for guiding further experimental work and refining the compound's structure for improved efficacy.
In addition to its pharmaceutical applications, this compound has shown promise in materials science. Its ability to form stable amide bonds makes it a candidate for use in polymer synthesis or as a building block for advanced materials. The integration of trifluoromethyl groups into materials can enhance their thermal stability and chemical resistance, opening up new possibilities for industrial applications.
It is also worth noting the environmental considerations associated with this compound. As research progresses, there is an increasing emphasis on green chemistry principles. The development of efficient synthetic routes and the use of sustainable reagents are critical steps toward reducing the environmental footprint of chemical production processes involving this compound.
In conclusion, N-[2-[(1-Benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide (CAS No. 226228-88-2) represents a cutting-edge molecule with diverse applications across multiple disciplines. Its unique structure, combined with recent advances in chemical research, positions it as a valuable tool for advancing scientific knowledge and developing innovative solutions in medicine and beyond.
226228-88-2 (N-[2-[(1-Benzylpyrrolidin-3-yl)amino]-2-oxoethyl]-3-(trifluoromethyl)benzamide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)